Di-tert-butyl azodicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

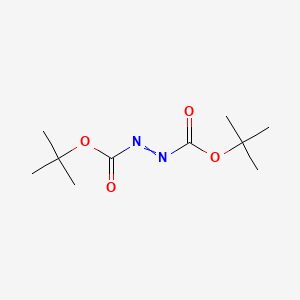

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylimino]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-9(2,3)15-7(13)11-12-8(14)16-10(4,5)6/h1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSQWQOAUQFORH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201306310 | |

| Record name | Di-tert-butyl azodicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870-50-8 | |

| Record name | Di-tert-butyl azodicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyl azodicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl azodicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis and Application of Di-tert-butyl Azodicarboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl azodicarboxylate (DBAD) is a versatile and widely utilized reagent in modern organic synthesis. Valued for its efficacy in a range of chemical transformations, it is a key tool in the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. This guide provides an in-depth exploration of the synthesis of DBAD, a detailed examination of its reaction mechanism, and a comprehensive overview of its diverse applications in synthetic chemistry. As a stable, crystalline solid, DBAD offers significant advantages in handling and safety over its liquid analogue, diethyl azodicarboxylate (DEAD), making it a preferred choice in many laboratory and industrial settings.[1]

Synthesis of this compound (DBAD)

The synthesis of DBAD is typically achieved through a two-step process, commencing with the formation of a hydrazine precursor, di-tert-butyl hydrazodiformate, which is subsequently oxidized to the final azo compound.

Part 1: Synthesis of Di-tert-butyl Hydrazodiformate

The precursor, di-tert-butyl hydrazodiformate, can be synthesized via several routes. A common and reliable method involves the reaction of tert-butyl carbazate. Tert-butyl carbazate itself is readily prepared from the reaction of hydrazine hydrate with di-tert-butyl dicarbonate.[2]

This procedure outlines the synthesis of tert-butyl carbazate, a key starting material.

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve hydrazine hydrate in a suitable solvent such as isopropanol.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Di-tert-butyl dicarbonate: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the cooled hydrazine hydrate solution.

-

Reaction: Stir the reaction mixture at 0 °C for several hours.

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or distillation to yield pure tert-butyl carbazate.

A well-established method for the synthesis of the di-tert-butyl hydrazodiformate precursor involves the reaction of tert-butyl carbazate with tert-butyl azidoformate.[3][4]

-

Reaction Setup: In a suitable reaction vessel, dissolve tert-butyl carbazate and tert-butyl azidoformate in pyridine.

-

Reaction: Allow the solution to stand at room temperature for an extended period (e.g., one week).

-

Precipitation: Dilute the reaction mixture with water to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration, wash with water, and air-dry to obtain di-tert-butyl hydrazodiformate.

An alternative, more direct laboratory preparation involves the reaction of tert-butyl carbazate with a source of the tert-butoxycarbonyl (Boc) group, such as di-tert-butyl dicarbonate, under basic conditions.

Part 2: Oxidation of Di-tert-butyl Hydrazodiformate to this compound

The final step in the synthesis of DBAD is the oxidation of the di-tert-butyl hydrazodiformate precursor. A common and effective method utilizes N-bromosuccinimide (NBS) in the presence of pyridine.[3]

-

Reaction Setup: Dissolve di-tert-butyl hydrazodiformate in dichloromethane in an Erlenmeyer flask. Add pyridine to the solution.

-

Addition of NBS: While cooling the flask with tap water, add N-bromosuccinimide portion-wise with swirling.

-

Reaction: Allow the reaction mixture to stand at room temperature for a short period.

-

Work-up: Wash the reaction mixture with water and then with a dilute sodium hydroxide solution.

-

Isolation and Purification: Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield the crude DBAD. The product can be purified by recrystallization from a mixture of petroleum ether and ligroin to afford bright yellow crystals of this compound.[3]

A greener alternative for this oxidation is the use of a copper-catalyzed aerobic oxidation, which employs molecular oxygen as the terminal oxidant.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound (DBAD).

Reaction Mechanism: Oxidation of Di-tert-butyl Hydrazodiformate

The oxidation of di-tert-butyl hydrazodiformate with N-bromosuccinimide (NBS) and pyridine proceeds through a proposed mechanism involving the formation of a brominated intermediate.

-

Activation of NBS: Pyridine, acting as a base, can interact with NBS, making the bromine atom more electrophilic.

-

Nucleophilic Attack: One of the nitrogen atoms of the di-tert-butyl hydrazodiformate acts as a nucleophile and attacks the electrophilic bromine of the activated NBS.

-

Elimination: A proton is abstracted from the nitrogen atom that formed the N-Br bond, leading to the formation of an N-bromo intermediate.

-

Second Deprotonation and Elimination: A second equivalent of base (pyridine) removes the remaining proton on the other nitrogen atom. This is followed by the elimination of a bromide ion and the formation of the nitrogen-nitrogen double bond, yielding this compound.[5]

Mechanism Diagram

Caption: Proposed mechanism for the oxidation of di-tert-butyl hydrazodiformate to DBAD.

Applications of this compound in Organic Synthesis

DBAD is a cornerstone reagent in a multitude of organic transformations, prized for its ability to participate in reactions under mild conditions.

The Mitsunobu Reaction

The most prominent application of DBAD is in the Mitsunobu reaction, a powerful method for the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[5][6] In this reaction, DBAD, in combination with a phosphine (typically triphenylphosphine), activates the alcohol for nucleophilic substitution.

Key Features of DBAD in the Mitsunobu Reaction:

-

Mild Conditions: The reaction proceeds at or below room temperature, making it suitable for sensitive substrates.

-

Stereochemical Inversion: The reaction proceeds via an SN2 mechanism, resulting in a predictable inversion of configuration at the alcohol's stereocenter.

-

Broad Substrate Scope: A wide range of nucleophiles can be employed, including carboxylic acids (to form esters), phenols (to form ethers), imides, and azides.

α-Amination of Carbonyl Compounds

DBAD serves as an effective electrophilic aminating agent for the α-amination of carbonyl compounds, providing a direct route to α-amino ketones, esters, and other derivatives.[6] This transformation is of significant interest in the synthesis of amino acids and other biologically active molecules.

Diels-Alder and Ene Reactions

As an electron-deficient dienophile and enophile, DBAD readily participates in [4+2] cycloaddition (Diels-Alder) and ene reactions.[7][8] These reactions are valuable for the construction of six-membered rings and for the functionalization of alkenes with allylic hydrogens, respectively.

Synthesis of Nitrogen-Containing Heterocycles

DBAD is a valuable building block in the synthesis of various nitrogen-containing heterocyclic compounds.[1][6][9] Its ability to act as a dienophile in hetero-Diels-Alder reactions and to participate in multicomponent reactions allows for the efficient construction of complex ring systems that are prevalent in pharmaceuticals and natural products.

Summary of DBAD Applications

| Reaction Type | Role of DBAD | Key Products |

| Mitsunobu Reaction | Activating agent for alcohols | Esters, ethers, azides, etc. (with inversion of stereochemistry) |

| α-Amination | Electrophilic aminating agent | α-Amino carbonyl compounds |

| Diels-Alder Reaction | Dienophile | Substituted dihydropyridazines and other nitrogen-containing heterocycles |

| Ene Reaction | Enophile | Allylic hydrazides |

| Heterocycle Synthesis | Building block/Reagent | Pyrazoles, triazoles, and other N-heterocycles |

Conclusion

This compound stands out as a reagent of significant importance in the field of organic synthesis. Its straightforward, multi-step synthesis provides access to a stable, crystalline compound that is a safer alternative to other azodicarboxylates. The versatility of DBAD is demonstrated through its central role in the Mitsunobu reaction and its utility in a host of other transformations, including aminations, cycloadditions, and the synthesis of complex heterocyclic systems. For researchers and professionals in drug development and other areas of chemical science, a thorough understanding of the synthesis and reactivity of DBAD is essential for the design and execution of efficient and stereocontrolled synthetic strategies.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

-

Wikipedia. Diels–Alder reaction. [Link]

-

Wikipedia. Ene reaction. [Link]

-

Organic Syntheses. t-BUTYL AZODIFORMATE. [Link]

-

Francis, P. S. (2004). The emitting species formed by the oxidation of hydrazides with hypohalites or N-halosuccinimides. Luminescence, 19(4), 205-208. [Link]

-

Organic Syntheses. Carbazic acid, tert-butyl ester. [Link]

-

MDPI. Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. [Link]

- Google Patents.

-

RSC Publishing. Recent advances in the synthesis of nitrogen heterocycles via Rh(iii)-catalyzed chelation-assisted C–H activation/annulation with diazo compounds. [Link]

Sources

- 1. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101823986A - Preparation method for tert-butyl carbazate - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. The emitting species formed by the oxidation of hydrazides with hypohalites or N-halosuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. Ene reaction - Wikipedia [en.wikipedia.org]

- 9. Recent advances in the synthesis of nitrogen heterocycles via Rh(iii)-catalyzed chelation-assisted C–H activation/annulation with diazo compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to Di-tert-butyl Azodicarboxylate (CAS No. 870-50-8) for Advanced Synthesis

Abstract: Di-tert-butyl azodicarboxylate (DBAD), CAS No. 870-50-8, is a highly versatile and valuable reagent in modern organic synthesis. Distinguished by its crystalline solid form and enhanced thermal stability compared to its liquid analogs, diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD), DBAD serves as a cornerstone reagent in a multitude of chemical transformations. Its utility is most prominently demonstrated in the Mitsunobu reaction, where it facilitates the stereospecific conversion of alcohols to a wide array of functional groups.[1][2][3] Beyond this, DBAD is a potent electrophilic aminating agent, enabling the formation of C-N bonds in reactions such as the α-amination of carbonyl compounds and Friedel-Crafts aminations.[4][5][6] This guide provides an in-depth exploration of DBAD's physicochemical properties, synthesis, mechanistic behavior, diverse applications, and critical safety protocols, tailored for researchers, chemists, and professionals in the field of drug development and materials science.

Introduction and Strategic Context

This compound, systematically named Bis(1,1-dimethylethyl) azodicarboxylate, belongs to the azodicarboxylate class of reagents. Its core functional group, an azo moiety (–N=N–) flanked by two tert-butoxycarbonyl groups, is the locus of its reactivity. The bulky tert-butyl groups are not merely passive structural components; they confer several practical advantages. Primarily, they render DBAD a stable, yellow crystalline solid at room temperature, which simplifies handling, weighing, and storage compared to the hazardous and thermally sensitive liquid nature of DEAD.[5][7][8][9] This enhanced stability can be attributed to the electron-donating effect of the additional methyl groups, which tempers the reactivity of the azo group.[9]

Furthermore, the byproducts derived from DBAD after a reaction, such as di-tert-butyl hydrazodicarboxylate, often have different solubility profiles and are more amenable to removal via acidic workup or chromatography, streamlining product purification.[1][3] These features make DBAD an indispensable tool for synthesizing complex molecules, particularly in pharmaceutical and agrochemical research where efficiency, safety, and purity are paramount.[8][10]

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory.

Physical and Chemical Data

The key identifying and physical properties of this compound are summarized below.

| Property | Value | References |

| CAS Number | 870-50-8 | [2][8] |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [4][8] |

| Molecular Weight | 230.26 g/mol | [2][8] |

| Appearance | Yellow crystalline powder or solid | [5][7][8][11] |

| Melting Point | 89-92 °C | [2][8][11][12] |

| Boiling Point | ~287 °C (Predicted) | [13][14] |

| Density | ~1.1 g/cm³ (Predicted) | [13][14] |

| Solubility | Insoluble in water. Soluble in THF, diethyl ether, chloroform, ethyl acetate, methanol, and toluene. | [7][11][13][14] |

| Storage Conditions | Store at 2-8°C, away from light and heat. | [8][12][13] |

Spectroscopic Profile

The structural identity of DBAD can be unequivocally confirmed by standard spectroscopic techniques.

| Technique | Key Features | References |

| ¹H NMR | A single, sharp peak appears at approximately δ 1.31 ppm (in DMSO) or ~1.5 ppm (in CDCl₃), corresponding to the 18 equivalent protons of the two tert-butyl groups. | [15][16] |

| ¹³C NMR | Shows characteristic peaks for the methyl carbons (around 28-29 ppm), the quaternary carbons of the tert-butyl groups (around 82-84 ppm), and the carbonyl carbons (around 154-156 ppm). | [15][17] |

| IR Spectroscopy | Displays strong absorption bands for the C=O stretching of the ester groups (around 1750-1780 cm⁻¹) and C-N stretching. | [18] |

Synthesis and Purification

While DBAD is commercially available, its synthesis in the laboratory is a well-established procedure.[7]

Synthetic Pathway

The most common laboratory synthesis involves a two-step process starting from di-tert-butyl hydrazodicarboxylate (also known as di-tert-butyl carbazate). The precursor is first prepared and then oxidized to yield DBAD.

Caption: Synthetic route to this compound (DBAD).

Experimental Protocol: Synthesis of DBAD

This protocol describes the oxidation of di-tert-butyl hydrazodicarboxylate using bromine.

Materials:

-

Di-tert-butyl hydrazodicarboxylate

-

Pyridine

-

Bromine (Br₂)

-

Dichloromethane (DCM)

-

Petroleum ether (b.p. 30-60°C)

-

Ligroin (b.p. 60-90°C)

Procedure:

-

Dissolve di-tert-butyl hydrazodicarboxylate in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.

-

Add pyridine to the solution.

-

Slowly add a solution of bromine in DCM dropwise to the stirred mixture. Maintain the temperature at 0°C. The reaction progress can be monitored by the disappearance of the bromine color.

-

After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes.

-

Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid product.

Purification Protocol

Purification is critical to obtain high-purity DBAD suitable for sensitive reactions. Crystallization is the preferred method.[5]

Procedure:

-

Take the crude, dry DBAD solid and place it in a flask.

-

Add a minimum amount of hot petroleum ether (b.p. 30-60°C) to cover the solid.

-

Heat the mixture to boiling and add hot ligroin (b.p. 60-90°C) portion-wise until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8°C) to facilitate crystallization.

-

Collect the large, lemon-yellow crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]

Reactivity and Mechanistic Insights

DBAD's reactivity is dominated by the electrophilic nature of its nitrogen atoms, making it a key player in redox and amination reactions.

The Mitsunobu Reaction

The Mitsunobu reaction is the most prominent application of DBAD, enabling the conversion of a primary or secondary alcohol to various other functional groups with inversion of stereochemistry.[1][7][19] The reaction involves an alcohol, a nucleophile (often a carboxylic acid), a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate like DBAD.[1][3]

The driving force is the formation of the highly stable triphenylphosphine oxide and the reduced hydrazide byproduct. The mechanism proceeds through a series of well-defined intermediates.

Caption: Generalized mechanism of the DBAD-mediated Mitsunobu reaction.

The initial step is a nucleophilic attack of triphenylphosphine on DBAD to form a betaine intermediate.[1][3] This intermediate then deprotonates the nucleophile (e.g., carboxylic acid). The resulting anion deprotonates the alcohol, forming an alkoxide which then attacks the activated phosphorus atom to form a key oxyphosphonium ion intermediate. Finally, a backside Sₙ2 attack by the nucleophile on the carbon atom of the alcohol displaces triphenylphosphine oxide, resulting in the desired product with inverted stereochemistry.[3]

Applications in Organic Synthesis

DBAD's stability and reactivity profile make it a superior choice for numerous synthetic transformations.

The Mitsunobu Reaction Workflow

Causality: The order of reagent addition can be crucial for success. Pre-forming the betaine by adding DBAD to PPh₃ before adding the other components can be advantageous in difficult cases, as it prevents side reactions.[1][3] Cooling to 0°C controls the initial exothermic reaction between PPh₃ and DBAD.

Sources

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. This compound (DtBAD) [commonorganicchemistry.com]

- 3. Mitsunobu_reaction [chemeurope.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 870-50-8 [chemicalbook.com]

- 6. Direct amination of α-substituted nitroacetates using this compound catalyzed by Hatakeyama's catalyst β-ICD - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Page loading... [guidechem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. nbinno.com [nbinno.com]

- 11. rvrlabs.com [rvrlabs.com]

- 12. アゾジカルボン酸ジ-tert-ブチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

- 14. This compound CAS#: 870-50-8 [m.chemicalbook.com]

- 15. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound(870-50-8) 1H NMR spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. spectrabase.com [spectrabase.com]

- 19. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Di-tert-butyl azodicarboxylate

An In-depth Technical Guide to Di-tert-butyl Azodicarboxylate: Properties, Reactivity, and Applications

Introduction

This compound, commonly abbreviated as DBAD, is a versatile and pivotal reagent in modern organic synthesis.[1][2] With the chemical formula C₁₀H₁₈N₂O₄, it is recognized for its role as a highly efficient dehydrogenating agent and a source of azo-based radicals.[3] Unlike its liquid analogs, diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD), DBAD is a yellow crystalline solid, a physical characteristic that, along with its enhanced thermal stability, contributes to its reputation for safer and more convenient handling in a laboratory setting.[3][4][5]

This guide provides a comprehensive overview of the physical and chemical properties of DBAD, its mechanistic role in key transformations such as the Mitsunobu reaction, its diverse applications in organic synthesis, and essential safety protocols for its handling. The content is tailored for researchers, scientists, and professionals in drug development who leverage this reagent to construct complex molecular architectures and innovate within their fields.[2]

Physical and Spectroscopic Properties

The distinct physical properties of DBAD make it a preferred reagent in many synthetic contexts. Its solid state simplifies weighing and dispensing, while its solubility profile is amenable to a wide range of common organic solvents.[4][6]

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₈N₂O₄ | |

| Molecular Weight | 230.26 g/mol | |

| Appearance | Yellow crystalline powder or solid | [4][5] |

| Melting Point | 89-92 °C | [7][8] |

| Boiling Point | ~287.1 °C (Predicted) | [9][10] |

| Density | ~1.1 g/cm³ (Predicted) | [9][10] |

| CAS Number | 870-50-8 | |

| Solubility | Insoluble in water. Soluble in most organic solvents, including dichloromethane (MDC), ethyl acetate, methanol, and chloroform. | [4][5][6][7] |

| Storage Conditions | Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed. | [11] |

| Sensitivity | Light sensitive. | [6][11][12] |

Thermal Stability and Handling Advantages

A critical advantage of DBAD over other azodicarboxylates is its superior thermal stability. Research comparing various azodicarboxylates has shown that DBAD is significantly more thermally stable, with no explosive power observed in Koenen and Trauzl tests. This enhanced stability is attributed to the electron-donating effect of the bulky tert-butyl groups. In contrast, reagents like DEAD are known to be shock-sensitive and thermally unstable, posing an explosive hazard that restricts their shipment as a pure substance. The solid nature and stability of DBAD mitigate these risks, contributing to safer laboratory practices and more efficient workflows.[1][2]

Chemical Properties and Synthetic Utility

DBAD's reactivity is centered around the electrophilic nature of the N=N double bond. This functionality allows it to participate in a wide array of chemical transformations, making it an indispensable tool for synthetic chemists.

The Mitsunobu Reaction: A Cornerstone Application

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, such as esters, ethers, and thioethers, with a characteristic inversion of stereochemistry.[13][14] DBAD is frequently used as a milder and safer alternative to DEAD in this reaction.[13] The reaction's success hinges on the cooperative action of a phosphine (typically triphenylphosphine, PPh₃) and the azodicarboxylate (DBAD).

Mechanism of Action: The reaction mechanism is complex and involves several key intermediates.[15] The process is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[16]

-

Betaine Formation: Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of DBAD, forming a betaine intermediate.[15][14]

-

Proton Transfer: This betaine is a strong base and deprotonates the acidic pronucleophile (e.g., a carboxylic acid), creating an ion pair.[15]

-

Oxyphosphonium Ion Formation: The alcohol attacks the positively charged phosphorus atom, displacing the hydrazine derivative and forming the key oxyphosphonium ion, which activates the alcohol's hydroxyl group as a good leaving group.[15][14]

-

Sₙ2 Displacement: The conjugate base of the pronucleophile performs an Sₙ2 attack on the carbon atom bearing the activated hydroxyl group, leading to the final product with inverted stereochemistry and the formation of triphenylphosphine oxide.[15][14]

Caption: The generalized mechanism of the Mitsunobu reaction using DBAD.

Exemplary Protocol: Esterification of a Secondary Alcohol

-

Objective: To convert a chiral secondary alcohol to its corresponding ester with inversion of stereochemistry.

-

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq.), carboxylic acid (1.2 eq.), and triphenylphosphine (1.2 eq.) in a suitable anhydrous solvent (e.g., THF, diethyl ether).[15]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DBAD (1.2 eq.) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.[15]

-

Upon completion, the workup can be challenging due to the byproducts. One advantage of using DBAD is that the di-tert-butyl hydrazinedicarboxylate byproduct can be removed by treatment with trifluoroacetic acid.[13] The triphenylphosphine oxide can be removed by chromatography or by using a polymer-supported phosphine reagent, which is removed by filtration.[5]

-

Further Synthetic Applications

Beyond its flagship role in the Mitsunobu reaction, DBAD is a versatile reagent for numerous other transformations.

-

α-Amination of Carbonyls: DBAD serves as an effective electrophilic aminating reagent for enolates derived from esters, ketones, and nitroacetates, providing a direct route to α-amino acid derivatives and other chiral amines.[4][5]

-

Heterocycle Synthesis: It is instrumental in the synthesis of various nitrogen-containing heterocycles. For example, the reaction of DBAD with 2-azidoacrylates, initiated by triphenylphosphine, yields 1,2,4-triazolines, which are scaffolds found in many biologically active compounds.[5]

-

Fischer Indole Synthesis: An improved Fischer indole synthesis involves quenching an aryl magnesium or lithium species with DBAD, followed by reaction with a ketone under acidic conditions.[5]

-

Polymer Chemistry: In polymer science, DBAD functions as a chain transfer agent, helping to control the molecular weight and properties of polymers during their synthesis.[2]

-

Drug Development and Natural Product Synthesis: DBAD is a key reagent in the multi-step synthesis of complex molecules, including pharmaceutical intermediates and natural products.[1][2][17] Its use has been documented in the synthesis of compounds like aglacins and caprazol.[17]

Synthesis of this compound

While commercially available, DBAD can be prepared in the laboratory. The most common route is a two-step process starting from tert-butyl carbazate.

-

Formation of Di-tert-butyl Hydrazinedicarboxylate: Two equivalents of tert-butyl carbazate are coupled.

-

Oxidation: The resulting di-tert-butyl hydrazinedicarboxylate (the reduced form of DBAD) is then oxidized to yield DBAD. Common oxidizing agents for this step include N-bromosuccinimide (NBS) or bromine in the presence of pyridine.[5]

Caption: A simplified workflow for the synthesis of DBAD.

Safety and Handling

Although DBAD is safer than many of its counterparts, it is still a reactive chemical that requires careful handling. Adherence to standard laboratory safety procedures is essential.

Hazard Identification

According to Safety Data Sheets (SDS), DBAD is classified with the following hazards:

-

Skin Irritation (Category 2): Causes skin irritation.[18][19][20]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[18][19][20]

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[18][19][20]

-

Flammable Solid (Category 2): Flammable solid.[19]

| GHS Hazard Statements | Precautionary Statements |

| H228: Flammable solid. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[19] |

| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling.[18][20] |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[20] |

| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[20] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[20] | |

| P403+P233: Store in a well-ventilated place. Keep container tightly closed.[18][20] |

Handling and Storage Recommendations

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing dust or vapors.[20] Use explosion-proof electrical and ventilating equipment.[19]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and alcohols.[6][21] The recommended storage temperature is between 2-8°C.[11] Protect from light.[6][12]

-

Spill Response: In case of a spill, eliminate all ignition sources. Sweep up the solid material using spark-proof tools and place it in a suitable container for disposal.[12][19]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[18][19]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[18][20]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[18][20]

-

Ingestion: Clean mouth with water and seek medical attention. Do not induce vomiting.[18]

Conclusion

This compound has firmly established itself as a cornerstone reagent in organic chemistry. Its favorable physical properties—namely its solid state and enhanced thermal stability—offer significant safety and handling advantages over traditional azodicarboxylates like DEAD.[1] This stability, combined with its robust reactivity in the Mitsunobu reaction and a host of other transformations, makes DBAD an invaluable tool for chemists in academia and industry. Its widespread application in the synthesis of pharmaceuticals, agrochemicals, and complex natural products underscores its importance in advancing chemical and life sciences.[1][2] A thorough understanding of its properties, mechanistic behavior, and handling requirements enables researchers to harness its full synthetic potential safely and effectively.

References

- Mitsunobu reaction - Wikipedia. (n.d.).

- This compound: A Versatile Reagent in Organic Synthesis and Beyond. (n.d.).

- This compound 102500 - Safety Data Sheet. (2024, November 4).

- Buy this compound (EVT-463404) | 870-50-8 - EvitaChem. (n.d.).

- This compound - Chem-Impex. (n.d.).

- How to effectively prepare this compound for synthesis? - FAQ - Guidechem. (n.d.).

- This compound, CAS NO 870-50-8 - RVR LABS. (n.d.).

- This compound, 98% - Fisher Scientific. (n.d.).

- Buy this compound Industrial Grade from XIAMEN EQUATION CHEMICAL CO.,LTD - ECHEMI. (n.d.).

- This compound (DtBAD) - Common Organic Chemistry. (n.d.).

- 8313 this compound (20% in Toluene) (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT). (2011, May 18).

- Mitsunobu reaction - chemeurope.com. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2023, September 29).

- This compound (DBAD) - AK Scientific, Inc. (n.d.).

- This compound - Safety Data Sheet - ChemicalBook. (2025, October 25).

- This compound CAS#: 870-50-8 - ChemicalBook. (n.d.).

- This compound - ChemBK. (n.d.).

- This compound | C10H18N2O4 | CID 97268 - PubChem. (n.d.).

- This compound | 870-50-8 - ChemicalBook. (2025, October 23).

- This compound 0.98 DBAD - Sigma-Aldrich. (n.d.).

- This compound (DBAD) Reagent | RUO - Benchchem. (n.d.).

- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. (n.d.).

- Mitsunobu Reaction - TCI Chemicals. (n.d.).

- Mitsunobu Reaction - J&K Scientific LLC. (2025, June 1).

- This compound 0.98 DBAD - Sigma-Aldrich. (n.d.).

- This compound/ 870-50-8 - Hangzhou Longshine Bio-Tech. (n.d.).

- Azodicarboxylates: Explosive properties and DSC measurements. (n.d.).

- This compound | 11625-25G-F | SIGMA-ALDRICH | SLS. (n.d.).

- This compound | Request PDF - ResearchGate. (2025, August 5).

- Mitsunobu Reaction - Master Organic Chemistry. (n.d.).

- The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. (2025, August 6).

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | DBAD Reagent | RUO [benchchem.com]

- 4. Buy this compound (EVT-463404) | 870-50-8 [evitachem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. rvrlabs.com [rvrlabs.com]

- 8. This compound (DtBAD) [commonorganicchemistry.com]

- 9. echemi.com [echemi.com]

- 10. chembk.com [chembk.com]

- 11. This compound CAS#: 870-50-8 [m.chemicalbook.com]

- 12. cloudfront.zoro.com [cloudfront.zoro.com]

- 13. Mitsunobu_reaction [chemeurope.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 16. jk-sci.com [jk-sci.com]

- 17. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dcfinechemicals.com [dcfinechemicals.com]

- 19. fishersci.es [fishersci.es]

- 20. aksci.com [aksci.com]

- 21. This compound - Safety Data Sheet [chemicalbook.com]

A Senior Application Scientist's Guide to Di-tert-butyl Azodicarboxylate (DBAD): Properties, Mechanisms, and Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of DBAD in Modern Synthesis

In the landscape of modern organic synthesis, the demand for reagents that offer high efficiency, selectivity, and operational simplicity is paramount. Di-tert-butyl azodicarboxylate (DBAD) has firmly established itself as such a reagent, prized for its versatility and reliability.[1] While structurally similar to its more volatile counterparts, diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD), DBAD's unique physicochemical properties offer distinct advantages, particularly in the purification and isolation stages of complex synthetic routes.

This guide provides an in-depth exploration of DBAD, moving beyond a simple recitation of facts to offer a field-proven perspective on its application. We will dissect its core reactivity, provide validated protocols, and elucidate the mechanistic rationale behind its utility, empowering researchers to strategically deploy this reagent in their own synthetic endeavors, from academic discovery to industrial drug development.

Core Physicochemical & Structural Data

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [2][3][4] |

| Molecular Weight | 230.26 g/mol | [2][3][4][5] |

| CAS Number | 870-50-8 | [2][5][6] |

| IUPAC Name | tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylimino]carbamate | [2] |

| Common Synonyms | DBAD, DtBAD, Azodicarboxylic Acid Di-tert-butyl Ester | [4][6] |

| Appearance | Yellow crystalline powder | [4] |

| Melting Point | 89 - 92 °C | [4][6][7] |

The Mitsunobu Reaction: DBAD's Premier Application

The Mitsunobu reaction is a cornerstone of synthetic chemistry, enabling the conversion of primary and secondary alcohols to a diverse array of functionalities with a predictable inversion of stereochemistry.[8][9] DBAD is a premier reagent for this transformation, often preferred for the operational advantages it confers.[6]

Mechanistic Rationale

The efficacy of the Mitsunobu reaction hinges on a finely tuned redox process. The causality of the reaction sequence, when using DBAD and triphenylphosphine (PPh₃), is as follows:

-

Activation: The process initiates with a nucleophilic attack of the phosphine on the electrophilic nitrogen of DBAD. This rapid step forms a highly reactive betaine intermediate (zwitterion).[9][10]

-

Proton Transfer: The betaine is a strong base and deprotonates the acidic pronucleophile (e.g., a carboxylic acid, pKa < 13), forming a phosphonium carboxylate ion pair.[10]

-

Alcohol Activation: The alcohol's oxygen atom then attacks the positively charged phosphorus atom, displacing the hydrazine moiety and forming a key alkoxyphosphonium salt. This step transforms the hydroxyl group—a notoriously poor leaving group—into an excellent one.

-

Sɴ2 Displacement: The conjugate base of the pronucleophile, now a potent nucleophile, executes a backside attack on the carbon atom bearing the activated oxygen. This Sɴ2 displacement proceeds with a complete Walden inversion of the stereocenter, yielding the final product and triphenylphosphine oxide as a byproduct.[9]

The reduced DBAD forms di-tert-butyl hydrazodicarboxylate. A significant advantage of using DBAD is that this hydrazine byproduct can be easily removed by treatment with acid, a feature not shared by the byproducts of DEAD or DIAD.[3]

Caption: Figure 1: Mitsunobu Reaction Mechanism with DBAD.

Experimental Protocol: Mitsunobu Esterification of (S)-2-Octanol

This protocol provides a self-validating workflow for a representative Mitsunobu reaction, demonstrating the stereochemical inversion of a chiral alcohol.

Materials and Reagents

-

(S)-2-Octanol (99% ee)

-

Benzoic Acid (≥99.5%)

-

This compound (DBAD) (≥98%)

-

Triphenylphosphine (PPh₃) (≥99%)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc), Hexanes (HPLC grade)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Trifluoroacetic Acid (TFA)

-

Silica Gel (for column chromatography)

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow for Mitsunobu Esterification.

Step-by-Step Procedure

-

Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂), add (S)-2-octanol (1.30 g, 10.0 mmol), benzoic acid (1.47 g, 12.0 mmol), and triphenylphosphine (3.15 g, 12.0 mmol).

-

Dissolution: Add 40 mL of anhydrous THF and stir until all solids dissolve.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

DBAD Addition: In a separate flask, dissolve DBAD (2.76 g, 12.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dissolve the resulting residue in 50 mL of ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with saturated aq. NaHCO₃ (2 x 25 mL) followed by brine (1 x 25 mL).

-

-

Byproduct Hydrolysis:

-

Trustworthiness Check: To facilitate the removal of the di-tert-butyl hydrazodicarboxylate byproduct, stir the organic layer with 10 mL of a 10% TFA solution in dichloromethane for 30 minutes. The tert-butyl esters are cleaved, and the resulting polar hydrazine derivative can be removed by another aqueous wash.

-

Wash the organic layer again with water (2 x 20 mL) and brine (1 x 20 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a 5-10% ethyl acetate in hexanes gradient) to isolate the pure ester.

-

Characterization: The final product, (R)-2-octyl benzoate, should be characterized by ¹H NMR, ¹³C NMR, and its enantiomeric excess determined by chiral HPLC to confirm the stereochemical inversion.

Broader Synthetic Utility

While the Mitsunobu reaction is its most famous application, DBAD's utility extends to other critical transformations.

-

Electrophilic Amination: DBAD serves as an excellent electrophilic nitrogen source for the amination of β-keto esters and other enolates, providing access to α-amino carbonyl compounds.[3]

-

Asymmetric Reactions: It is employed in chiral organocatalyst-mediated reactions, such as asymmetric Friedel-Crafts aminations, to introduce nitrogen stereoselectively.[3]

-

Peptide Synthesis: DBAD is a reactant for preparing key hexapeptide fragments through stereoselective reactions, highlighting its relevance in complex molecule synthesis.[3][7]

-

Polymer Chemistry: It can act as a chain transfer agent, helping to control the molecular weight and properties of polymers during their synthesis.[4]

Safety, Handling, and Storage

Authoritative grounding in safety is non-negotiable for any laboratory protocol. DBAD is a hazardous chemical that requires careful handling.

-

Hazards:

-

Handling (Personal Protective Equipment - PPE):

-

Storage:

Conclusion

This compound is more than a mere alternative to DEAD or DIAD; it is a strategic reagent that offers tangible solutions to common challenges in organic synthesis, particularly concerning product purification. Its robust performance in the Mitsunobu reaction, coupled with its utility in aminations and other transformations, makes it an indispensable tool for chemists engaged in the synthesis of complex, high-value molecules. By understanding its mechanistic underpinnings and adhering to validated protocols, researchers can leverage DBAD to accelerate discovery and development in pharmaceuticals, agrochemicals, and materials science.[1][4]

References

-

This compound | C10H18N2O4 | CID 97268. PubChem. [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health (NIH). [Link]

-

This compound (DtBAD). Common Organic Chemistry. [Link]

-

Mitsunobu reaction. Wikipedia. [Link]

-

Safety Data Sheet - this compound 102500. Penta International. [Link]

-

The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. ResearchGate. [Link]

-

Mitsunobu Reaction. Organic Chemistry Portal. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C10H18N2O4 | CID 97268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 870-50-8 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 870-50-8 | TCI AMERICA [tcichemicals.com]

- 6. This compound (DtBAD) [commonorganicchemistry.com]

- 7. アゾジカルボン酸ジ-tert-ブチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

A Technical Guide to the Early Research and Discovery of Azodicarboxylates

Introduction

Azodicarboxylates, particularly diethyl azodicarboxylate (DEAD), are a class of organic compounds characterized by a central azo group (—N=N—) flanked by two ester functionalities.[1] These orange-red liquids have become indispensable reagents in modern organic synthesis, primarily due to their unique electronic properties which make them potent electrophiles and oxidizing agents.[2][3] This guide provides an in-depth exploration of the foundational research that established azodicarboxylates as mainstays in the synthetic chemist's toolbox. We will trace their journey from the initial development of their synthesis to the elucidation of their fundamental reactivity in pericyclic reactions and their pivotal role in one of the most significant name reactions of the 20th century: the Mitsunobu reaction.

Part 1: The Genesis – Foundational Synthesis of Dialkyl Azodicarboxylates

The accessibility of any reagent is paramount to its widespread adoption. The early, reliable synthesis of dialkyl azodicarboxylates was a critical step in their history. The most common and enduring method is a two-step process starting from hydrazine.

The Two-Step Synthesis Pathway

The standard laboratory preparation involves the formation of a hydrazodicarboxylate intermediate, followed by an oxidation step. This procedure, refined over the years, made reagents like DEAD readily available for chemical exploration.[4]

-

Step 1: Synthesis of Diethyl Hydrazodicarboxylate. The process begins with the N-alkoxycarbonylation of hydrazine using an alkyl chloroformate, such as ethyl chloroformate.[5] The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. This nucleophilic substitution reaction yields the stable, crystalline diethyl hydrazodicarboxylate.[6]

-

Step 2: Oxidation to Diethyl Azodicarboxylate. The crucial second step is the oxidation of the hydrazodicarboxylate to the corresponding azodicarboxylate.[7] Early methods employed various oxidizing agents, including concentrated nitric acid or chlorine gas bubbled through a solution of the precursor.[1][5] This oxidation converts the N-N single bond of the hydrazo intermediate into the N=N double bond of the azo compound, resulting in the characteristic orange-red liquid.[1]

Workflow: Laboratory Synthesis of Diethyl Azodicarboxylate (DEAD)

Caption: Foundational two-step synthesis of DEAD.

Protocol 1: Synthesis of Diethyl Azodicarboxylate

This protocol is based on the well-established procedure published in Organic Syntheses.[6]

A. Ethyl Hydrazodicarboxylate

-

In a flask equipped with mechanical stirring and dropping funnels, a solution of 85% hydrazine hydrate (1 mole) in 95% ethanol is prepared and cooled to 10°C in an ice bath.

-

Ethyl chloroformate (2 moles) is added dropwise, maintaining the reaction temperature between 15-20°C.

-

Concurrently with the second half of the ethyl chloroformate addition, a solution of sodium carbonate (1 mole) in water is added.

-

After addition is complete, the mixture is stirred for an additional 30 minutes.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. This yields ethyl hydrazodicarboxylate as a white solid, typically in 82-85% yield.[6]

B. Ethyl Azodicarboxylate (DEAD)

-

The ethyl hydrazodicarboxylate (0.57 mole) is suspended in a mixture of benzene and water in a flask equipped for mechanical stirring and gas inlet, cooled in an ice bath.

-

Chlorine gas is bubbled through the vigorously stirred mixture at a rate that keeps the temperature below 20°C. The reaction is complete when the yellow color of chlorine persists in the benzene layer.

-

The layers are separated. The organic layer is washed with water and sodium bicarbonate solution until neutral, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the residue is distilled in vacuum to yield pure ethyl azodicarboxylate as an orange-red liquid (81-83% yield).[6]

Part 2: Unveiling Core Reactivity

With a reliable synthesis established, researchers began to probe the chemical behavior of azodicarboxylates. Their electron-deficient N=N double bond proved to be the source of a rich and varied reactivity profile.

A. Azodicarboxylates as Dienophiles: The Hetero-Diels-Alder Reaction

The Diels-Alder reaction, first described by Otto Diels and Kurt Alder in 1928, is a powerful [4+2] cycloaddition for forming six-membered rings.[8] It was soon discovered that the electron-withdrawing ester groups make the azo double bond in DEAD an exceptionally reactive "dienophile" for reactions with conjugated dienes. This variant, where the dienophile contains heteroatoms, is known as a hetero-Diels-Alder reaction.[9] This reactivity provides a direct route to nitrogen-containing heterocyclic structures.

Caption: Azodicarboxylates as dienophiles in [4+2] cycloadditions.

B. The Ene Reaction: Allylic Amination

The ene reaction, discovered by Kurt Alder in 1943, is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and an electron-deficient multiple bond (the "enophile").[10] Azodicarboxylates are highly effective enophiles. The reaction proceeds through a concerted mechanism involving a 1,5-hydrogen shift, forming a new C-N bond and migrating the double bond.[11] This provided a powerful new method for the direct amination of allylic C-H bonds. Lewis acids were later found to catalyze the reaction, allowing it to proceed at lower temperatures.[12]

C. Oxidative Properties: Dehydrogenation

Early studies also revealed the capacity of azodicarboxylates to act as effective dehydrogenating agents.[1] They can oxidize alcohols to aldehydes and thiols to disulfides.[2] This redox activity is a direct consequence of the easily reducible N=N double bond, which acts as the hydrogen acceptor. This oxidative nature is a foundational principle that underpins its role in the Mitsunobu reaction.

| Reactant Type | Product Type | Role of Azodicarboxylate |

| Primary/Secondary Alcohol | Aldehyde/Ketone | Oxidant / H₂ Acceptor |

| Thiol (R-SH) | Disulfide (R-S-S-R) | Oxidant / H₂ Acceptor |

| Hydrazine Derivative | Azo Derivative | Oxidant / H₂ Acceptor |

| Table 1: Dehydrogenation reactions mediated by azodicarboxylates. |

Part 3: The Landmark Discovery – The Mitsunobu Reaction

The discovery that cemented the legacy of azodicarboxylates was their application in a novel condensation reaction developed by Oyo Mitsunobu in 1967.[13][14] The Mitsunobu reaction facilitates the condensation of a primary or secondary alcohol with a wide range of acidic nucleophiles, mediated by the redox couple of triphenylphosphine (PPh₃) and an azodicarboxylate, typically DEAD.[15]

Core Transformation and Significance

The reaction's power lies in its mild conditions and, most critically, its stereospecificity. It proceeds with a clean inversion of configuration at the alcohol's stereocenter, a hallmark of an Sₙ2 mechanism.[16] This provided an exceptionally reliable method for inverting stereochemistry and forming a diverse array of chemical bonds.

Key Features:

-

Bond Formation: Enables C-O, C-N, C-S, and even C-C bond formation.[14]

-

Stereochemistry: Proceeds with complete Walden inversion at the reacting carbon center.[17]

-

Conditions: Occurs under mild, neutral conditions, showing high functional group tolerance.[16]

The Reaction Mechanism: A Self-Validating System

The mechanism of the Mitsunobu reaction is a sequence of well-defined steps, each validating the next. The causality behind the choice of reagents becomes clear upon its examination.

-

Initial Adduct Formation: The reaction initiates with a nucleophilic attack of triphenylphosphine (a soft nucleophile) on the electrophilic nitrogen of DEAD. This rapidly forms a betaine intermediate (zwitterion).[15]

-

Proton Transfer: The betaine is a strong base and deprotonates the acidic nucleophile (e.g., a carboxylic acid), forming an ion pair. This step is crucial; the nucleophile must be sufficiently acidic (typically pKa < 13) to protonate the betaine.[15][16]

-

Alcohol Activation: The alcohol's oxygen attacks the now positively charged phosphorus atom of the PPh₃-DEAD adduct. This displaces the hydrazine byproduct and forms a key intermediate: an alkoxyphosphonium salt. This step effectively converts the poor leaving group of the alcohol (—OH) into an excellent leaving group (—OPPh₃).

-

Sₙ2 Displacement: The activated nucleophile (e.g., a carboxylate anion) performs a backside attack on the carbon atom bearing the alkoxyphosphonium group. This Sₙ2 displacement proceeds with inversion of configuration, forming the final product and triphenylphosphine oxide as a byproduct.[16]

Caption: The mechanistic pathway of the Mitsunobu reaction.

Protocol 2: A General Mitsunobu Esterification

This protocol outlines the typical experimental procedure for the esterification of a secondary alcohol with benzoic acid, leading to inversion of configuration.

-

To a solution of the secondary alcohol (1 equiv.), benzoic acid (1.2 equiv.), and triphenylphosphine (1.2 equiv.) in dry tetrahydrofuran (THF) at 0°C under an inert atmosphere (N₂ or Ar), is added a solution of DEAD (1.2 equiv.) in THF dropwise with stirring.

-

The order of addition is critical. The slow addition of DEAD to the mixture of the other components prevents the buildup of reactive intermediates and minimizes side reactions.[16]

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until TLC analysis indicates the consumption of the starting alcohol.

-

The solvent is removed under reduced pressure. The crude residue, containing the desired ester, triphenylphosphine oxide, and the diethyl hydrazodicarboxylate byproduct, is then purified by column chromatography.

Conclusion

The early history of azodicarboxylates is a compelling narrative of scientific discovery, beginning with the development of a robust synthesis for a uniquely reactive functional group. Initial explorations unveiled their utility as versatile participants in pericyclic reactions, such as the hetero-Diels-Alder and ene reactions. However, their role as a key component in the redox system of the Mitsunobu reaction transformed them from interesting reagents into indispensable tools for complex organic synthesis. The foundational work outlined here not only provided chemists with powerful methods for bond formation and stereochemical control but also laid the groundwork for decades of subsequent innovation, including the development of catalytic variants and safer, more practical reagents that are central to modern drug development and materials science.

References

-

Demir, A. S. (2013). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link][14]

-

But, T. Y., & Toy, P. H. (2007). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link][13]

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link][15]

-

ResearchGate. (n.d.). Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications. Retrieved from [Link][18]

-

Franzus, B., & Surridge, J. H. (1962). The Reaction of Ethyl Azodicarboxylate with 1,3- and 1,4-Cyclohexadienes. The Journal of Organic Chemistry. [Link][19]

-

Wikipedia. (n.d.). Diethyl azodicarboxylate. Retrieved from [Link][1]

-

ResearchGate. (n.d.). ChemInform Abstract: Azodicarboxylates: Synthesis and Functionalization of Organic Compounds. Retrieved from [Link][5]

-

Stephenson, L. M., & Mattern, D. L. (1976). Stereochemistry of an ene reaction of dimethyl azodicarboxylate. The Journal of Organic Chemistry. [Link][11]

-

Organic Syntheses. (1948). ethyl azodicarboxylate. Retrieved from [Link][6]

-

Aburel, P. S., Zhuang, W., Hazell, R. G., & Jørgensen, K. A. (2005). Catalytic and enantioselective aza-ene and hetero-Diels–Alder reactions of alkenes and dienes with azodicarboxylates. Organic & Biomolecular Chemistry. [Link][12]

-

Grokipedia. (n.d.). Diethyl azodicarboxylate. Retrieved from [Link][7]

-

Google Patents. (n.d.). CN102898328A - Synthesis method of diethyl azodicarboxylate and intermediate of diethyl.... Retrieved from [20]

-

Dubac, J., & Laporterie, A. (1987). Ene and retro-ene reactions in group 14 organometallic chemistry. Chemical Reviews. [Link][21]

-

MDPI. (n.d.). Mitsunobu Reaction. Encyclopedia. Retrieved from [Link][17]

-

Bone, S. A., & Trippett, S. (1975). Application of diethyl azodicarboxylate in the synthesis of spirophosphoranes. Journal of the Chemical Society, Perkin Transactions 1. [Link][22]

-

Isaacs, N. S., & Rannala, E. (1974). Anatomy of ene and Diels–Alder reactions between cyclohexadienes and azodicarboxylates. Journal of the Chemical Society, Perkin Transactions 2. [Link][9]

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link][8]

-

American Chemical Society. (2012). Diethyl azodicarboxylate (DEAD). Retrieved from [Link][2]

Sources

- 1. Diethyl azodicarboxylate - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. nbinno.com [nbinno.com]

- 4. Diethyl azodicarboxylate | 1972-28-7 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. Anatomy of ene and Diels–Alder reactions between cyclohexadienes and azodicarboxylates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Ene reaction - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Catalytic and enantioselective aza-ene and hetero-Diels–Alder reactions of alkenes and dienes with azodicarboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Mitsunobu Reaction | Encyclopedia MDPI [encyclopedia.pub]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. CN102898328A - Synthesis method of diethyl azodicarboxylate and intermediate of diethyl azodicarboxylate - Google Patents [patents.google.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Application of diethyl azodicarboxylate in the synthesis of spirophosphoranes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of Di-tert-butyl Azodicarboxylate: A Comprehensive Technical Guide

Introduction

Di-tert-butyl azodicarboxylate (DBAD) is a versatile reagent in organic synthesis, widely employed in Mitsunobu reactions, aminations, and as a dienophile in Diels-Alder reactions.[1] Its reactivity is intrinsically linked to its unique electronic and structural properties. A thorough understanding of its spectroscopic characteristics is paramount for researchers and drug development professionals for reaction monitoring, quality control, and structural elucidation of resulting products. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of DBAD, grounded in field-proven insights and established scientific principles.

Molecular Structure and Spectroscopic Overview

This compound possesses a symmetrical structure with two tert-butyl ester groups attached to an azo functional group (-N=N-). This symmetry profoundly influences its spectroscopic signatures, leading to simplified yet informative spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural characterization of organic molecules. For DBAD, both ¹H and ¹³C NMR provide distinct and easily interpretable data.

¹H NMR Spectroscopy: A Tale of Symmetry

The ¹H NMR spectrum of this compound is characterized by its simplicity, a direct consequence of the molecule's symmetry.

Data Summary:

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~1.51 ppm | Singlet | 18H | tert-butyl protons (-C(CH₃)₃) |

Causality and Field Insights:

The eighteen protons of the two tert-butyl groups are chemically and magnetically equivalent due to the free rotation around the C-O and C-C single bonds, and the overall symmetry of the molecule. This equivalence results in a single, sharp singlet in the ¹H NMR spectrum.[2] The chemical shift at approximately 1.51 ppm is characteristic of protons on a tert-butyl group attached to an electronegative oxygen atom. The electron-withdrawing nature of the adjacent carbonyl group and the azo moiety slightly deshields these protons, shifting them downfield from the typical range of alkane protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of DBAD is similarly straightforward, revealing the three distinct carbon environments within the molecule.

Data Summary:

| Chemical Shift (δ) | Assignment |

| ~161.5 ppm | Carbonyl carbon (C=O) |

| ~84.5 ppm | Quaternary tert-butyl carbon (-C (CH₃)₃) |

| ~28.0 ppm | Methyl carbons of tert-butyl group (-C(CH₃ )₃) |

Causality and Field Insights:

-

Carbonyl Carbon (~161.5 ppm): This downfield chemical shift is characteristic of a carbonyl carbon in an ester functional group. The high deshielding is due to the strong electron-withdrawing effect of the two adjacent oxygen atoms.[3]

-

Quaternary tert-butyl Carbon (~84.5 ppm): The quaternary carbon of the tert-butyl group appears at this chemical shift due to the deshielding effect of the directly attached oxygen atom.

-

Methyl Carbons (~28.0 ppm): The methyl carbons of the tert-butyl group resonate in the expected aliphatic region. The slight downfield shift from a simple alkane is due to the inductive effect of the nearby oxygen atom.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2980-2960 | Strong | C-H stretch | tert-butyl group |

| ~1760-1740 | Strong | C=O stretch | Ester carbonyl |

| ~1460 & ~1370 | Medium | C-H bend | tert-butyl group |

| ~1280-1250 | Strong | C-O stretch | Ester |

| ~1570-1550 | Weak to Medium | N=N stretch | Azo group |

Causality and Field Insights:

-

C-H Stretching (~2980-2960 cm⁻¹): The strong absorption in this region is characteristic of the C-H stretching vibrations of the methyl groups in the tert-butyl moieties.

-

C=O Stretching (~1760-1740 cm⁻¹): A very strong and sharp absorption band in this region is a hallmark of the carbonyl (C=O) stretching vibration in the ester functional groups. The electron-withdrawing nature of the adjacent nitrogen atoms can slightly increase this frequency compared to a typical alkyl ester.[4]

-

C-H Bending (~1460 & ~1370 cm⁻¹): The characteristic scissoring and bending vibrations of the C-H bonds in the tert-butyl groups appear in this region. The peak around 1370 cm⁻¹ is often a doublet in tert-butyl containing compounds.

-

C-O Stretching (~1280-1250 cm⁻¹): A strong absorption corresponding to the stretching vibration of the C-O single bond of the ester is expected in this region.

-

N=N Stretching (~1570-1550 cm⁻¹): The azo group (N=N) stretching vibration typically gives rise to a weak to medium intensity band. Due to the symmetry of the trans-DBAD, this absorption may be weak or even IR-inactive. However, it is often observable.

Mass Spectrometry (MS): Fragmentation and Molecular Ion Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For DBAD, electron ionization (EI) would lead to characteristic fragmentation patterns.

Predicted Fragmentation Pattern (EI-MS):

The molecular ion peak ([M]⁺˙) for DBAD (C₁₀H₁₈N₂O₄) would have a mass-to-charge ratio (m/z) of 230. However, due to the lability of the molecule, the molecular ion peak may be of low abundance or absent. Key fragmentation pathways would likely involve the loss of the stable tert-butyl radical and subsequent cleavages.

Data Summary:

| m/z | Possible Fragment |

| 230 | [M]⁺˙ |

| 174 | [M - C₄H₈]⁺˙ |

| 157 | [M - C₄H₉]⁺ |

| 116 | [M - C₄H₉O₂]⁺ |

| 57 | [C₄H₉]⁺ |

Causality and Field Insights:

-

Loss of a tert-butyl group (m/z 157): The cleavage of the C-O bond to lose a stable tert-butyl radical (•C(CH₃)₃) is a highly probable fragmentation pathway. This would result in a fragment ion at m/z 157.

-

Loss of isobutylene (m/z 174): A McLafferty-type rearrangement can lead to the elimination of isobutylene (C₄H₈) from the molecular ion, resulting in a fragment at m/z 174.

-

tert-butyl cation (m/z 57): The formation of the highly stable tert-butyl cation ([C₄H₉]⁺) is expected to be a major fragmentation pathway, likely giving rise to the base peak in the spectrum.[5]

-

Further Fragmentations: The initial fragments can undergo further cleavages, such as the loss of CO₂ or other neutral molecules, leading to a complex fragmentation pattern.

Caption: Predicted major fragmentation pathways of DBAD in EI-MS.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and transfer it to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.[6]

-

Cap the tube and gently invert it several times to ensure the sample is fully dissolved.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 300-600 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 75-150 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Angle: 45-90°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (or more, depending on concentration)

IR Spectroscopy (ATR-FTIR)

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or acetone, followed by a dry cloth.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[7]

Instrumental Parameters:

-

Technique: Attenuated Total Reflectance (ATR)

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry (EI-MS)

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) inlet.

Instrumental Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV[8]

-

Source Temperature: 150-250 °C

-

Mass Range: m/z 40-300

Safety and Handling

This compound is a flammable solid and can cause skin and eye irritation.[9] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store in a cool, dry place away from heat and ignition sources.

Conclusion

The spectroscopic data of this compound is straightforward and highly informative. The symmetry of the molecule leads to simple NMR spectra, while the characteristic functional groups give rise to distinct signals in the IR spectrum. The predictable fragmentation pattern in mass spectrometry allows for confirmation of its molecular weight and structural features. This comprehensive guide provides researchers and scientists with the necessary data and theoretical understanding to confidently identify and characterize this important reagent in their work.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. ([Link])

-

SpectraBase. This compound. ([Link])

-

RTI Laboratories. FTIR Analysis. ([Link])

- Supporting Information for various chemical public

-

LCGC International. Understanding Electron Ionization Processes for GC–MS. ([Link])

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. ([Link])

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. ([Link])

-

Polymer Chemistry Characterization Lab. Infrared Spectroscopy (FT-IR/ATR). ([Link])

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029596). ([Link])

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749). ([Link])

-

SpectraBase. This compound - Optional[FTIR] - Spectrum. ([Link])

-

NIST WebBook. Diethyl azodicarboxylate. ([Link])

-

If the NMR spectrum is measured with care to provide for complete relaxation of the magnetization between acquisitions when sign. ([Link])

-

NIST WebBook. Diethyl azodicarboxylate. ([Link])

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032063). ([Link])

-

FooDB. 1 H NMR Spectrum (1D, CDCl 3 , experimental) (FDB003010). ([Link])

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. ([Link])

-

Chemistry LibreTexts. 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. ([Link])

-

SDSU NMR Facility – Department of Chemistry. 3) Basic Acquisition Parameters. ([Link])

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. ([Link])

-

PubChem. This compound. ([Link])

-

Table of Characteristic IR Absorptions. ([Link])

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. ([Link])

-

Specac Ltd. Interpreting Infrared Spectra. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. Diethyl azodicarboxylate | C6H10N2O4 | CID 5462977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. aqrc.ucdavis.edu [aqrc.ucdavis.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. C-13 NMR Spectrum [acadiau.ca]

- 9. This compound | C10H18N2O4 | CID 97268 - PubChem [pubchem.ncbi.nlm.nih.gov]

Di-tert-butyl azodicarboxylate safety, handling, and storage precautions